molecular formula C20H19N3OS B5705884 N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide

N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide

Cat. No. B5705884
M. Wt: 349.5 g/mol
InChI Key: DDLRTHWHBNRCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide, also known as BMPTA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMPTA is a thioacetamide derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancerous processes. N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, studies have suggested that N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide is that it has shown promising results in various pre-clinical studies. However, there are certain limitations to using N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide in lab experiments. One of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, the synthesis of N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide is a multi-step process, which can be time-consuming and expensive.

Future Directions

There are several future directions for N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide research. One direction is to investigate the potential therapeutic applications of N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide in the treatment of neurodegenerative diseases. Another direction is to explore the mechanism of action of N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide and identify specific pathways that it targets. Additionally, further studies are needed to determine the safety and efficacy of N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide in humans.
Conclusion:
In conclusion, N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties and may have neuroprotective effects. Although there are certain limitations to using N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide in lab experiments, there are several future directions for research that can help to further our understanding of this compound and its potential applications.

Synthesis Methods

The synthesis of N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide involves a multi-step process that includes the preparation of the intermediate compounds. The first step involves the preparation of 4-methyl-6-phenyl-2-pyrimidinethiol, which is then reacted with benzyl bromide to obtain N-benzyl-4-methyl-6-phenyl-2-pyrimidinethiol. This intermediate compound is then oxidized with hydrogen peroxide to obtain N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide.

Scientific Research Applications

N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide has been found to have potential therapeutic applications in various fields of scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also suggested that N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide may have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-benzyl-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-15-12-18(17-10-6-3-7-11-17)23-20(22-15)25-14-19(24)21-13-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLRTHWHBNRCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((4-methyl-6-phenylpyrimidin-2-yl)thio)acetamide

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